2-(2-Chloroethylsulfanyl)ethyl pentanoate
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Overview
Description
2-(2-Chloroethylsulfanyl)ethyl pentanoate is an organic compound with the molecular formula C9H17ClO2S. It is an ester, which is a type of chemical compound derived from an acid (in this case, pentanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl pentanoate typically involves the esterification of pentanoic acid with 2-(2-chloroethylsulfanyl)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and separation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavorings due to its ester functional group
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl pentanoate: Similar ester structure but lacks the chloroethylsulfanyl group.
Methyl butyrate: Another ester with a shorter carbon chain.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl pentanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6332-72-5 |
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Molecular Formula |
C9H17ClO2S |
Molecular Weight |
224.75 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl pentanoate |
InChI |
InChI=1S/C9H17ClO2S/c1-2-3-4-9(11)12-6-8-13-7-5-10/h2-8H2,1H3 |
InChI Key |
NCAHGJKDQCACLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCSCCCl |
Origin of Product |
United States |
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